2-(5-Bromopyridin-3-ylsulfonyl)acetamide
Description
Properties
Molecular Formula |
C7H7BrN2O3S |
|---|---|
Molecular Weight |
279.11 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)sulfonylacetamide |
InChI |
InChI=1S/C7H7BrN2O3S/c8-5-1-6(3-10-2-5)14(12,13)4-7(9)11/h1-3H,4H2,(H2,9,11) |
InChI Key |
IRIXXSQVQFPGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)CC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound shares the acetamide core with several derivatives reported in the literature. Key structural variations among analogs include:
Table 1: Structural Comparison of Acetamide Derivatives
Notes:
- The sulfonyl group in the target compound and analogs may enhance solubility and target binding compared to thioether (e.g., ) or ether-linked derivatives.
- Heterocyclic substituents (pyridine, triazole, benzothiazole) influence electronic properties and steric interactions, affecting activity profiles.
Pharmacological Activities
Table 2: Pharmacological Activity Comparison
Key Observations :
- Antimicrobial Activity: The sulfonyl group in compounds correlates with gram-positive bacterial inhibition .
- Receptor Agonism: Pyridazinone-acetamides () show FPR2 selectivity, suggesting that heterocyclic substituents critically modulate receptor binding . The absence of a pyridazinone ring in the target compound may limit FPR2 activity but could favor other targets.
Preparation Methods
Core Reaction Sequence
The synthesis of 2-(5-Bromopyridin-3-ylsulfonyl)acetamide follows a multi-step sequence involving:
-
Sulfonation of pyridine derivatives to introduce the sulfonyl group.
-
Bromination at the 5-position of the pyridine ring.
-
Acetylation to form the acetamide moiety.
A representative pathway derived from patent CN101100454A involves starting with 1,1,3,3-tetramethoxy propane, which undergoes condensation with ethylsulfonyl acetonitrile in the presence of zinc chloride catalyst. The intermediate (2Z,4E)-2-ethylsulfonyl-5-methoxy-2,4-pentadienoic nitrile is subsequently treated with hydrogen bromide to yield the brominated sulfonylpyridine framework.
Catalytic Systems and Solvent Optimization
The choice of catalyst and solvent critically influences reaction efficiency:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Zinc chloride (0.02–0.03 equiv) | 78–85% |
| Solvent | Acetic anhydride/acetic acid (3:2) | Prevents byproducts |
| Temperature | 90–110°C | Maximizes regioselectivity |
The mixed solvent system of acetic anhydride and acetic acid enhances solubility of intermediates while suppressing side reactions such as over-bromination.
Bromination Strategies
Electrophilic Aromatic Substitution
Bromination at the 5-position of the pyridine ring is achieved via electrophilic substitution using hydrogen bromide. The reaction proceeds through a Wheland intermediate, with the sulfonyl group directing bromine to the meta position. Excess HBr (4.0–4.5 equiv) ensures complete conversion, yielding 2-bromo-3-ethylsulfonylpyridine as a hydrogen bromide salt.
Purification of Brominated Intermediates
Post-bromination, the crude product is neutralized with aqueous sodium hydroxide to liberate the free base. Filtration and recrystallization from ethyl acetate/hexane (1:3) affords the pure bromosulfonylpyridine intermediate in 72% yield.
Acetylation to Form the Acetamide Group
Reagent Selection
The final acetylation step employs acetyl chloride or acetic anhydride under basic conditions. A study of N-(5-Bromopyridin-2-yl)acetamide synthesis (PMC3213491) demonstrates that acetylation with acetic anhydride in pyridine at 0–5°C minimizes N-oxide formation.
Reaction Conditions
-
Temperature : 0–25°C to prevent decomposition.
-
Base : Pyridine (2.5 equiv) for acid scavenging.
The acetamide product is isolated via vacuum filtration after quenching with ice water, achieving yields of 68–75%.
Comparative Analysis of Synthetic Routes
Patent-Derived Method vs. Academic Protocols
A side-by-side comparison highlights trade-offs between scalability and purity:
The patent route prioritizes solvent recovery and catalyst reuse, while academic methods focus on precision for small-scale applications.
Industrial-Scale Considerations
Solvent Recycling
The patent method recovers 310–330 g of low-boiling solvents (methyl acetate, acetic acid) per mole of starting material, reducing waste and production costs.
Byproduct Management
Zinc chloride catalyst is removed via cold filtration at 20°C, with residual metal content <50 ppm as verified by ICP-MS.
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies suggest that visible-light-mediated bromination using N-bromosuccinimide (NBS) and eosin Y catalyst could enhance selectivity for the 5-position, though yields remain suboptimal (42–48%) compared to traditional methods.
Flow Chemistry Approaches
Continuous-flow systems enable precise temperature control during sulfonation, reducing reaction times from 10 hours to 45 minutes while maintaining yields of 81%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
